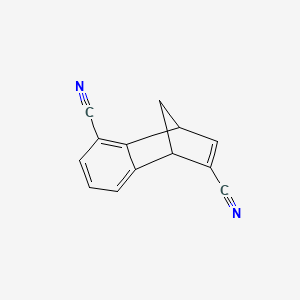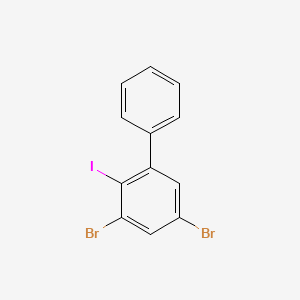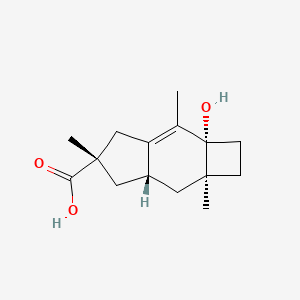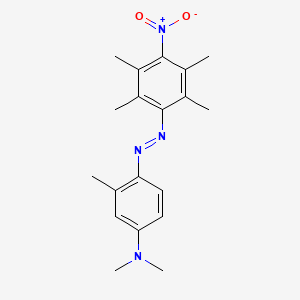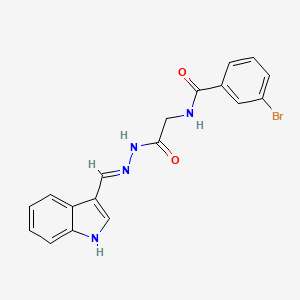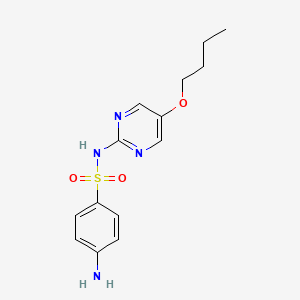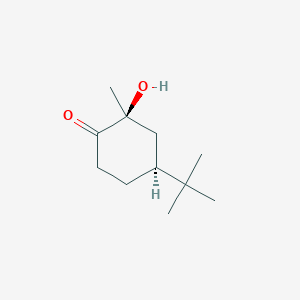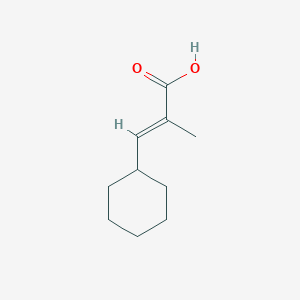
3-Cyclohexyl-2-methylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-2-methylacrylic acid is an organic compound with the molecular formula C10H16O2. It is characterized by a cyclohexyl group attached to a 2-methylacrylic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-methylacrylic acid typically involves the reaction of cyclohexylmagnesium bromide with methyl acrylate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexyl-2-methylacrylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-2-methylacrylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-2-methylacrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting the overall metabolic rate .
Comparación Con Compuestos Similares
- Methacrylic acid
- 2-Ethylacrylic acid
- 3,3-Dimethylacrylic acid
Comparison: 3-Cyclohexyl-2-methylacrylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo .
Propiedades
Número CAS |
882864-03-1 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(E)-3-cyclohexyl-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,12)/b8-7+ |
Clave InChI |
MEKATFFSLMQMRX-BQYQJAHWSA-N |
SMILES isomérico |
C/C(=C\C1CCCCC1)/C(=O)O |
SMILES canónico |
CC(=CC1CCCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


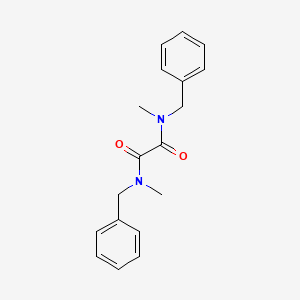

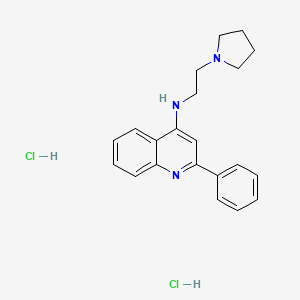
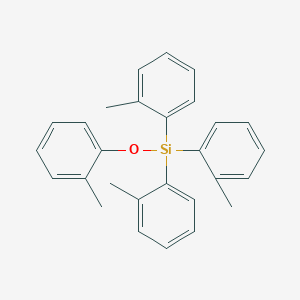
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
